molecular formula C12H11BrO5 B2901383 (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937599-46-7

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B2901383
CAS No.: 937599-46-7
M. Wt: 315.119
InChI Key: ZJKGAUYCGJSZNO-GORDUTHDSA-N
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Description

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylacrylic acid derivative, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

(E)-3-[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO5/c1-17-12(16)7-18-10-4-3-9(13)6-8(10)2-5-11(14)15/h2-6H,7H2,1H3,(H,14,15)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKGAUYCGJSZNO-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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